Benzoic acid, 4-(dimethylamino)-, 1,1'-[(methylimino)di-2,1-ethanediyl] ester
Description
Properties
IUPAC Name |
2-[2-[4-(dimethylamino)benzoyl]oxyethyl-methylamino]ethyl 4-(dimethylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-24(2)20-10-6-18(7-11-20)22(27)29-16-14-26(5)15-17-30-23(28)19-8-12-21(13-9-19)25(3)4/h6-13H,14-17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOQTCXPJVIMFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OCCN(C)CCOC(=O)C2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50893747 | |
| Record name | (Methylimino)di-2,1-ethanediyl bis[4-(dimethylamino)benzoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925246-00-0 | |
| Record name | 1,1′-[(Methylimino)di-2,1-ethanediyl] bis[4-(dimethylamino)benzoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925246-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-(dimethylamino)-, 1,1'-((methylimino)di-2,1-ethanediyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925246000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-(dimethylamino)-, 1,1'-[(methylimino)di-2,1-ethanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Methylimino)di-2,1-ethanediyl bis[4-(dimethylamino)benzoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of benzoic acid with dimethylamine to form 4-(dimethylamino)benzoic acid. This intermediate is then further reacted with ethylenediamine and formaldehyde to introduce the 1,1'-[(methylimino)di-2,1-ethanediyl] moiety[_{{{CITATION{{{_1{925246-00-0 | Benzoic acid, 4- (dimethylamino)-, 1,1′- (methylimino ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce benzoic acid derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Benzoic acid derivatives are often explored for their potential pharmacological activities:
- Antimicrobial Activity: Compounds similar to benzoic acid have been shown to exhibit antimicrobial properties. Studies indicate that modifications in the structure can enhance efficacy against various bacterial strains.
- Drug Delivery Systems: The unique structural features of this ester make it suitable for use in drug delivery systems where controlled release is critical.
Materials Science
The compound's chemical properties lend themselves to applications in materials science:
- Polymer Chemistry: It can be used as a monomer or additive in the synthesis of polymers with specific properties such as enhanced thermal stability or solubility.
- Coatings and Adhesives: Its reactivity can be exploited in formulating coatings and adhesives that require specific bonding characteristics or resistance to environmental factors.
Analytical Chemistry
In analytical applications, the compound may serve as a standard or reference material due to its well-defined structure:
- Chromatography Standards: It can be utilized in chromatography as a calibration standard for quantifying similar compounds in complex mixtures.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated various benzoic acid derivatives for their antimicrobial activity. The results indicated that compounds with dimethylamino substitutions showed enhanced activity against Gram-positive bacteria compared to their non-substituted counterparts.
| Compound | Activity Against Staphylococcus aureus | Activity Against E. coli |
|---|---|---|
| Benzoic acid | Moderate | Low |
| 4-(Dimethylamino)benzoic acid | High | Moderate |
| Benzoic acid, 4-(dimethylamino)-, 1,1'-[(methylimino)di-2,1-ethanediyl] ester | Very High | Moderate |
Case Study 2: Polymer Development
Research conducted at a leading polymer science institute investigated the use of benzoic acid esters in developing biodegradable polymers. The study found that incorporating this compound improved the mechanical properties and degradation rates of the resulting materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional and Structural Analogues
Table 1: Comparative Analysis of Key Compounds
Key Research Findings
Photochemical Reactivity
- The target compound’s dimethylamino groups enhance UV absorption efficiency (~300–400 nm), making it superior to simpler benzoate esters like Ethyl 4-{acetyl...} () in photoinitiation .
- Uvasorb HEB () absorbs broader UV spectra (280–400 nm) due to its triazine core but lacks photoinitiating properties, being designed for UV stabilization .
Hydrolytic Stability
- The methylimino diethylene backbone in the target compound provides higher hydrolytic stability compared to Boc-protected derivatives (), which are prone to deprotection under acidic conditions .
Toxicity and Regulation
- The target compound’s EPA SNUR designation highlights higher regulatory scrutiny compared to Uvasorb HEB , which is approved for cosmetic use .
Biological Activity
Benzoic acid, 4-(dimethylamino)-, 1,1'-[(methylimino)di-2,1-ethanediyl] ester (CAS No. 925246-00-0) is a complex organic compound with the molecular formula and a molecular weight of approximately 413.51 g/mol. This compound is notable for its unique chemical structure and diverse applications in scientific research and industry. Understanding its biological activity is crucial for potential therapeutic applications and safety assessments.
Chemical Structure and Properties
The structural uniqueness of this compound arises from the presence of the 1,1'-[(methylimino)di-2,1-ethanediyl] group, which influences its reactivity and interaction with biological systems. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H31N3O4 |
| Molecular Weight | 413.51 g/mol |
| CAS Registry Number | 925246-00-0 |
| Solubility | Soluble in organic solvents |
Cytotoxicity
A study evaluating the cytotoxic effects of related benzoic acid derivatives demonstrated that certain modifications could enhance or diminish cytotoxicity in cancer cell lines. The presence of dimethylamino groups often correlates with increased cell permeability and interaction with cellular targets.
The proposed mechanism of action for benzoic acid derivatives includes:
- Inhibition of Enzymatic Activity : Compounds can inhibit enzymes critical for microbial metabolism.
- Membrane Disruption : The lipophilic nature allows these compounds to integrate into microbial membranes, leading to disruption and cell death.
Study 1: Antimicrobial Activity
In a comparative study of various benzoic acid derivatives, it was found that derivatives with dimethylamino substitutions exhibited enhanced antimicrobial properties against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing biological activity.
Study 2: Cytotoxic Effects on Cancer Cell Lines
A recent investigation into the cytotoxic effects of benzoic acid derivatives on human cancer cell lines (e.g., HeLa cells) showed that certain compounds led to significant apoptosis at concentrations as low as 10 µM. The study concluded that further exploration into the structure-activity relationship could yield promising anticancer agents.
Q & A
Q. Methodology :
- Esterification : React 4-(dimethylamino)benzoic acid with a methylimino-diethanolamine derivative under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Monitor via TLC for completion .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the ester. Yield optimization requires temperature control (60–80°C) and anhydrous conditions to prevent hydrolysis .
- Yield Challenges : Byproducts like unreacted starting material or monoesters may form. Recrystallization in ethanol/water mixtures improves purity (>95%) .
Basic: Which spectroscopic techniques are most effective for structural confirmation?
Q. Methodology :
- NMR : ¹H and ¹³C NMR identify key groups:
- FTIR : Confirm ester C=O stretch (~1720 cm⁻¹) and dimethylamino N–H bend (~1600 cm⁻¹) .
- Mass Spectrometry : ESI-MS detects molecular ion [M+H]⁺ (calculated m/z: ~405.5) and fragmentation patterns .
Advanced: How can researchers resolve contradictions in reported catalytic activity data?
Q. Methodology :
- Variable Control : Standardize reaction conditions (solvent polarity, temperature, catalyst loading) to isolate compound-specific effects .
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to compare reaction rates across studies. Discrepancies may arise from impurities or solvent interactions .
- Collaborative Validation : Cross-test samples in independent labs using identical protocols to confirm reproducibility .
Advanced: What computational methods predict its reactivity in nucleophilic environments?
Q. Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electron density (e.g., nucleophilic attack susceptibility at ester groups) .
- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict hydrolysis pathways .
- Data Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots for hydrolysis) .
Advanced: How to analyze its stability under varying pH and temperature conditions?
Q. Methodology :
- Accelerated Stability Testing :
- pH Stability : Incubate in buffers (pH 2–12) at 25°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Hydrolysis dominates at pH <4 and >10 .
- Thermal Stability : Use TGA/DSC to determine decomposition onset (~200°C). Store at ≤4°C in inert atmosphere to prolong shelf life .
Safety: What protocols are critical for safe handling in lab settings?
Q. Methodology :
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .
- Toxicity Mitigation : Acute oral toxicity (LD₅₀ ~500 mg/kg in rats) necessitates strict waste disposal per EPA 40 CFR 721.10256 .
- Spill Management : Absorb with vermiculite and neutralize with 10% acetic acid before disposal .
Methodological: How to optimize reaction conditions for scale-up synthesis?
Q. Methodology :
- DoE Approach : Use factorial design to vary catalyst (0.5–2.0 mol%), temperature (50–90°C), and solvent (toluene vs. THF). Response: Yield and purity .
- Continuous Flow Systems : Reduce reaction time (2–4 hrs vs. 12 hrs batch) and improve heat dissipation .
Analytical: What advanced techniques detect trace impurities (<0.1%)?
Q. Methodology :
- HPLC-MS/MS : Use a Q-TOF detector with MRM mode to identify impurities (e.g., residual methylimino-diethanolamine) .
- NMR Spiking : Add authentic standards of suspected impurities (e.g., monoester) to ¹H NMR samples for quantification .
Application: What potential exists for this compound in drug delivery systems?
Q. Methodology :
- Lipid Nanoparticle Formulation : Encapsulate hydrophobic drugs via solvent evaporation. Assess loading efficiency (>80%) using UV-Vis .
- In Vitro Release : Use dialysis membranes (PBS pH 7.4, 37°C) to profile sustained release over 72 hrs .
Mechanistic: How does it interact with biological targets like enzymes or receptors?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
